2'-Methoxy-5'-(trifluoromethoxy)acetophenone

Description

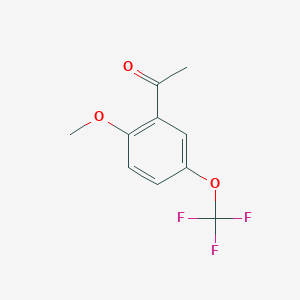

2'-Methoxy-5'-(trifluoromethoxy)acetophenone (CAS: 15513-52-7) is a fluorinated acetophenone derivative characterized by a methoxy (-OCH₃) group at the 2' position and a trifluoromethoxy (-OCF₃) group at the 5' position on the aromatic ring. This compound is part of a broader class of acetophenones, which are widely utilized in pharmaceutical, agrochemical, and materials science research due to their versatile reactivity and biological activities. The trifluoromethoxy group enhances lipophilicity and metabolic stability, making it particularly valuable in drug design .

Properties

IUPAC Name |

1-[2-methoxy-5-(trifluoromethoxy)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O3/c1-6(14)8-5-7(16-10(11,12)13)3-4-9(8)15-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQIRVWICHOCGCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1)OC(F)(F)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00641078 | |

| Record name | 1-[2-Methoxy-5-(trifluoromethoxy)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

468074-92-2 | |

| Record name | 1-[2-Methoxy-5-(trifluoromethoxy)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 468074-92-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Methoxy-5’-(trifluoromethoxy)acetophenone typically involves the reaction of 2’-methoxyacetophenone with trifluoromethoxy reagents under controlled conditions.

Industrial Production Methods

In industrial settings, the production of 2’-Methoxy-5’-(trifluoromethoxy)acetophenone may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2’-Methoxy-5’-(trifluoromethoxy)acetophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The methoxy and trifluoromethoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or aldehydes.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2’-Methoxy-5’-(trifluoromethoxy)acetophenone has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2’-Methoxy-5’-(trifluoromethoxy)acetophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and trifluoromethoxy groups can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

4-(Trifluoromethoxy)acetophenone

- Structure : Trifluoromethoxy group at the 4-position; lacks the 2'-methoxy group.

- Reactivity : Exhibits moderate yield (88%) in α-bromination reactions but generates more by-products compared to chloro- or bromo-substituted analogs .

- Applications : Used in agrochemical research for its electron-withdrawing properties.

2'-Hydroxy-5'-(trifluoromethoxy)acetophenone

- Structure : Hydroxy (-OH) at 2' instead of methoxy.

- Its IUPAC name is 1-[2-hydroxy-5-(trifluoromethoxy)phenyl]ethanone (PubChem CID: 2775102) .

3'-Fluoro-5'-(trifluoromethoxy)acetophenone

- Structure : Fluorine at 3' and trifluoromethoxy at 5'.

- Physical Properties: Predicted boiling point 185°C and density 1.341 g/cm³.

2'-Methoxy-5'-(trifluoromethyl)acetophenone

Antifungal and Cytotoxic Activities

- Fungal-derived acetophenones, such as colletotricholides A and B, demonstrate bioactivity against plant pathogens. The trifluoromethoxy group in 2'-Methoxy-5'-(trifluoromethoxy)acetophenone may similarly enhance antifungal properties compared to non-fluorinated analogs like paeonol .

Agrochemical Potential

- Fluorinated acetophenones are emerging as eco-friendly pesticides. The trifluoromethoxy group’s stability under environmental conditions makes it superior to hydroxy or methoxy variants in field applications .

Material Science

- Acetophenone derivatives are used in polymer crosslinking and phase-field modeling. The trifluoromethoxy group’s thermal stability may improve performance in high-temperature applications .

Key Research Findings

Substituent Position Matters : The 2'-methoxy and 5'-trifluoromethoxy arrangement optimizes steric and electronic effects for receptor binding, distinguishing it from 4-substituted analogs .

Cost vs. Efficacy: Despite higher synthesis costs (€316 for 10g), fluorinated acetophenones are prioritized in drug development due to enhanced bioavailability and target selectivity .

Environmental Stability : Trifluoromethoxy groups resist hydrolysis better than methoxy or hydroxy groups, extending half-life in agricultural formulations .

Biological Activity

2'-Methoxy-5'-(trifluoromethoxy)acetophenone is a synthetic organic compound that has garnered attention for its potential biological activities. This compound, characterized by the presence of both methoxy and trifluoromethoxy groups, exhibits unique chemical properties that may influence its interactions with biological systems. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, research findings, and potential applications in medicine and industry.

Chemical Structure and Properties

- Chemical Formula : C₁₀H₉F₃O₂

- Molecular Weight : 218.17 g/mol

- CAS Number : 468074-92-2

The presence of the trifluoromethoxy group is significant as it enhances the lipophilicity and metabolic stability of the compound, potentially affecting its bioactivity.

The biological activity of this compound is believed to involve interactions with various molecular targets, including enzymes and receptors. The methoxy and trifluoromethoxy groups can modulate the compound's binding affinity and selectivity, influencing biochemical pathways relevant to therapeutic effects.

Antimicrobial Activity

Research indicates that derivatives of acetophenone compounds exhibit antimicrobial properties. For instance, studies have shown that certain acetophenone derivatives can inhibit the growth of pathogenic microorganisms, suggesting potential applications in treating infections .

Cytotoxicity

In vitro studies have demonstrated the cytotoxic effects of this compound against various human cell lines. The compound's efficacy in inducing apoptosis in cancer cells has been highlighted, making it a candidate for further investigation as an anticancer agent .

Anti-inflammatory Properties

The compound has been explored for its anti-inflammatory effects. Preliminary studies suggest that it may inhibit pro-inflammatory cytokine production, thereby offering potential therapeutic benefits in inflammatory diseases.

Study on Anticancer Activity

A study published in a peer-reviewed journal evaluated the cytotoxic effects of this compound on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values suggesting potent activity against specific cancer types .

Antimicrobial Efficacy Evaluation

Another research effort focused on assessing the antimicrobial activity of this compound against Toxoplasma gondii, a common apicomplexan parasite. The findings revealed that derivatives showed promising antiprotozoal activity, indicating their potential as therapeutic agents against parasitic infections .

Comparative Analysis with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 2'-Methoxyacetophenone | Lacks trifluoromethoxy group | Moderate cytotoxicity |

| 5'-(Trifluoromethoxy)acetophenone | Lacks methoxy group | Limited anti-inflammatory effects |

| 2'-Methoxy-5'-(trifluoromethyl)acetophenone | Similar structure, different fluorinated group | Enhanced antimicrobial properties |

Applications in Research and Industry

This compound is being investigated for various applications:

- Medicinal Chemistry : As a lead compound for developing new anticancer or antimicrobial agents.

- Organic Synthesis : Utilized as a building block in synthesizing more complex organic molecules due to its reactive functional groups.

- Pharmaceutical Development : Explored for its potential as an anti-inflammatory or analgesic drug candidate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.